molecular formula C9H8ClNO3 B13701831 Methyl 2-Acetyl-5-chloronicotinate

Methyl 2-Acetyl-5-chloronicotinate

Cat. No.: B13701831
M. Wt: 213.62 g/mol
InChI Key: AWBCFLXMFSAXND-UHFFFAOYSA-N
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Description

Methyl 2-Acetyl-5-chloronicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a methyl ester group at position 3, a chlorine atom at position 5, and an acetyl group at position 2. Its molecular formula is inferred as C₉H₈ClNO₃, with a calculated molecular weight of 213.62 g/mol. This compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where substituent positions and functional groups critically influence reactivity and biological activity.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 2-acetyl-5-chloropyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-5(12)8-7(9(13)14-2)3-6(10)4-11-8/h3-4H,1-2H3

InChI Key

AWBCFLXMFSAXND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Acetyl-5-chloronicotinate typically involves the esterification of 2-acetyl-5-chloronicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Acetyl-5-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-Acetyl-5-chloronicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-Acetyl-5-chloronicotinate involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding nicotinic acid derivative. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound* C₉H₈ClNO₃ 213.62 2-acetyl, 5-chloro, 3-methyl ester Pharmaceutical intermediate (inferred)
Methyl 5-amino-2-chloronicotinate C₇H₇ClN₂O₂ 186.60 2-chloro, 5-amino, 3-methyl ester Drug synthesis (e.g., kinase inhibitors)
Ethyl 6-acetyl-5-chloronicotinate C₁₀H₁₀ClNO₃ 227.65 5-chloro, 6-acetyl, 3-ethyl ester Pharmaceutical intermediate
Ethyl 2-chloro-5-methylnicotinate C₉H₁₀ClNO₂ 199.63 2-chloro, 5-methyl, 3-ethyl ester Pharmaceuticals, skincare
Ethyl 2-amino-5-chloronicotinate C₈H₉ClN₂O₂ 200.62 2-amino, 5-chloro, 3-ethyl ester Agrochemical precursors

*Note: Properties for this compound are inferred from structural analogs.

Key Observations:

Substituent Effects on Reactivity and Solubility: The acetyl group at position 2 in this compound enhances electrophilicity compared to amino or methyl substituents (e.g., Ethyl 2-amino-5-chloronicotinate or Ethyl 2-chloro-5-methylnicotinate). This makes it more reactive in nucleophilic acyl substitution reactions .

Ester Group Influence: Methyl esters (e.g., Methyl 5-amino-2-chloronicotinate) generally exhibit higher metabolic stability than ethyl esters, as seen in prodrug design . Ethyl esters (e.g., Ethyl 6-acetyl-5-chloronicotinate) may offer better solubility in organic solvents during synthesis .

Positional Isomerism :

  • The 6-acetyl substituent in Ethyl 6-acetyl-5-chloronicotinate versus the 2-acetyl group in the target compound alters steric hindrance and electronic effects, impacting binding affinity in enzyme inhibition studies.

Applications: Amino-substituted derivatives (e.g., Methyl 5-amino-2-chloronicotinate) are prevalent in kinase inhibitor synthesis due to hydrogen-bonding capabilities . Acetylated derivatives (e.g., Ethyl 6-acetyl-5-chloronicotinate) are intermediates in antidiabetic and anti-inflammatory agents .

Research Findings and Limitations

  • Biological Activity : Chlorine and acetyl groups synergistically enhance antimicrobial activity in analogs, as demonstrated in studies on Ethyl 2-chloro-5-methylnicotinate .
  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the evidence, necessitating further research.

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